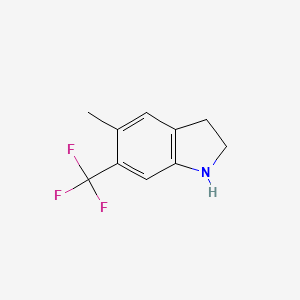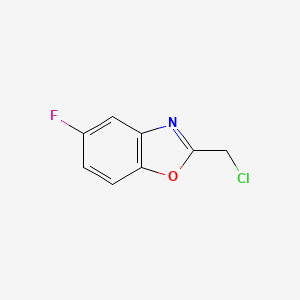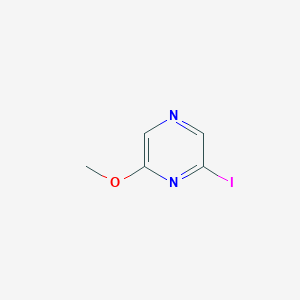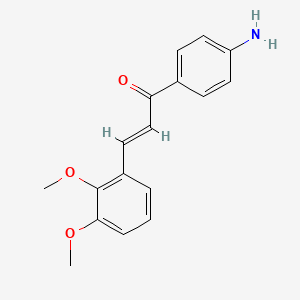
5-メチル-6-(トリフルオロメチル)インドリン
概要
説明
5-Methyl-6-(trifluoromethyl)indoline is a chemical compound with the molecular formula C10H10F3N . It has a molecular weight of 201.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The InChI code for 5-Methyl-6-(trifluoromethyl)indoline is 1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3 .Chemical Reactions Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Physical And Chemical Properties Analysis
5-Methyl-6-(trifluoromethyl)indoline has a molecular weight of 201.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
金属フリー酸化トリフルオロメチル化
5-メチル-6-(トリフルオロメチル)インドリンは、インドールの金属フリー酸化トリフルオロメチル化に使用できます . このプロセスは、C2位にインドールにトリフルオロメチルを選択的に導入します . 目的の生成物は、0.7 gの収率で得られます .
スピロインドールおよびスピロオキシインドール骨格の合成
スピロインドールおよびスピロオキシインドール骨格は、創薬プロセスにおいて非常に重要なスピロヘテロ環状化合物です . 5-メチル-6-(トリフルオロメチル)インドリンは、これらの骨格の合成に潜在的に使用できます .
抗ウイルス剤
5-メチル-6-(トリフルオロメチル)インドリン誘導体は、有望な抗ウイルス剤として合成および研究されています . これらの化合物は、人間の体に影響を与えるさまざまな種類の疾患に対して有意な生物活性を示しています .
インドール誘導体の合成
5-メチル-6-(トリフルオロメチル)インドリンは、インドール誘導体の合成に使用できます . これらの誘導体は、多くの生物活性化合物に存在する一般的な部分です .
三環性インドールの合成
5-メチル-6-(トリフルオロメチル)インドリンは、光学活性シクロヘキサノンのフィッシャーインドール合成に使用できます . このプロセスは、対応する三環性インドールを良好な収率で生成します .
アゼピノインドールの合成
5-メチル-6-(トリフルオロメチル)インドリンは、アゼピノインドールの合成に使用できます . これらの化合物は、潜在的な薬理活性を持つ多くのアルカロイドにおける重要な骨格です .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
There is ongoing research into the synthesis of diverse products from the same starting materials, including 5-Methyl-6-(trifluoromethyl)indoline . This includes the development of a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .
作用機序
Target of Action
5-Methyl-6-(trifluoromethyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Methyl-6-(trifluoromethyl)indoline may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
5-Methyl-6-(trifluoromethyl)indoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and stability . Additionally, 5-Methyl-6-(trifluoromethyl)indoline has been reported to exhibit inhibitory activity against certain enzymes, such as sPLA2, which is involved in inflammatory processes .
Cellular Effects
The effects of 5-Methyl-6-(trifluoromethyl)indoline on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Methyl-6-(trifluoromethyl)indoline can modulate the activity of signaling pathways involved in inflammation and cancer . It has also been reported to affect the expression of genes related to cell proliferation and apoptosis, thereby influencing cell survival and growth . Furthermore, 5-Methyl-6-(trifluoromethyl)indoline can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-6-(trifluoromethyl)indoline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 5-Methyl-6-(trifluoromethyl)indoline has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in the accumulation of substrates and the formation of reactive intermediates, which may further interact with other cellular components . Additionally, 5-Methyl-6-(trifluoromethyl)indoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-6-(trifluoromethyl)indoline can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 5-Methyl-6-(trifluoromethyl)indoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 5-Methyl-6-(trifluoromethyl)indoline vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-Methyl-6-(trifluoromethyl)indoline can cause toxic or adverse effects, including liver toxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
特性
IUPAC Name |
5-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDNGKSDFPRJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441041 | |
| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200711-22-4 | |
| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)




![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

